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Compound of Interest

Compound Name: 4-Nitropicolinaldehyde

Cat. No.: B179673 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-
Nitropicolinaldehyde (IUPAC Name: 4-nitropyridine-2-carbaldehyde), a key intermediate in

the synthesis of novel pharmaceutical and agrochemical agents. The strategic placement of the

nitro and aldehyde functionalities on the pyridine ring imparts unique reactivity to this molecule,

making a thorough understanding of its structural and electronic characteristics paramount for

its effective utilization in drug discovery and development.

This document delves into the core spectroscopic techniques used to characterize 4-
Nitropicolinaldehyde, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this

specific compound are not readily available in the public domain, this guide presents a detailed,

predicted spectroscopic profile based on established principles and data from closely related

analogues. This predictive analysis serves as a robust reference for researchers, enabling the

identification and characterization of this important synthetic building block.

Molecular Structure and Key Features
4-Nitropicolinaldehyde possesses a pyridine ring substituted with an electron-withdrawing

nitro group at the 4-position and an aldehyde group at the 2-position. This substitution pattern

significantly influences the electronic distribution within the aromatic ring and governs the

molecule's chemical reactivity and spectroscopic behavior.

Figure 1: Chemical structure of 4-Nitropicolinaldehyde.
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¹H Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of 4-Nitropicolinaldehyde is predicted to exhibit three distinct signals

in the aromatic region and one signal for the aldehydic proton, all shifted downfield due to the

electron-withdrawing nature of the nitro group and the pyridine nitrogen. The analysis is based

on the well-established chemical shift values and coupling constants of substituted pyridines.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted on a 400 MHz or higher field

spectrometer. A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆) would be used to dissolve the sample. Tetramethylsilane (TMS) would serve as the

internal standard (0 ppm).

Predicted ¹H NMR Data:

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-3 ~8.5
Doublet of doublets

(dd)
J ≈ 5.0, 1.5

H-5 ~8.9 Doublet (d) J ≈ 5.0

H-6 ~9.2 Doublet (d) J ≈ 1.5

CHO ~10.1 Singlet (s) -

Interpretation:

Aldehydic Proton (CHO): The proton of the aldehyde group is expected to be the most

deshielded, appearing as a singlet around 10.1 ppm.

Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are significantly

influenced by the anisotropic effect of the ring current and the electronic effects of the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b179673?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substituents.

H-6: This proton is ortho to the nitrogen atom and is expected to be the most downfield of

the aromatic protons, appearing around 9.2 ppm as a doublet due to coupling with H-5.

H-5: This proton is meta to the aldehyde and ortho to the nitro group, leading to a

downfield shift to around 8.9 ppm. It will appear as a doublet due to coupling with H-6.

H-3: This proton is ortho to the aldehyde group and will be shifted downfield to

approximately 8.5 ppm. It is expected to show a doublet of doublets splitting pattern due to

coupling with both H-5 (meta) and H-6 (para).

4-Nitropicolinaldehyde

Predicted ¹H NMR

H-3
(~8.5 ppm, dd)

Downfield Shift

J(H3-H5), J(H3-H6)

H-5
(~8.9 ppm, d) J(H5-H6)

H-6
(~9.2 ppm, d)

J(H6-H5)

CHO
(~10.1 ppm, s)

Click to download full resolution via product page

Figure 2: Predicted ¹H NMR correlation diagram.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Predicted ¹³C NMR Spectrum:
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The proton-decoupled ¹³C NMR spectrum of 4-Nitropicolinaldehyde is predicted to show six

distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are

influenced by hybridization and the electronic environment.

Experimental Protocol:

A standard ¹³C NMR experiment would be performed on a 100 MHz or higher spectrometer

using a deuterated solvent like CDCl₃ or DMSO-d₆. Broadband proton decoupling would be

employed to simplify the spectrum to singlets for each carbon.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~152

C-3 ~125

C-4 ~150

C-5 ~122

C-6 ~155

CHO ~192

Interpretation:

Carbonyl Carbon (CHO): The sp² hybridized carbon of the aldehyde group is expected to be

the most downfield signal, appearing around 192 ppm.

Aromatic Carbons (C-2 to C-6):

C-4 and C-2: The carbons directly attached to the electron-withdrawing nitro and aldehyde

groups (C-4 and C-2, respectively) and the carbon adjacent to the ring nitrogen (C-6) are

expected to be significantly deshielded, with predicted chemical shifts in the range of 150-

155 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b179673?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-3 and C-5: The remaining pyridine ring carbons, C-3 and C-5, are expected to resonate

at higher fields (lower ppm values), predicted to be in the range of 122-125 ppm.

Infrared (IR) Spectroscopy
Predicted IR Spectrum:

The IR spectrum of 4-Nitropicolinaldehyde will be characterized by the vibrational frequencies

of its key functional groups.

Experimental Protocol:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The sample could be prepared as a KBr pellet (for a solid) or as a thin film on a salt plate (for a

liquid or dissolved solid).

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Vibration Functional Group

~3100-3000 C-H stretch Aromatic

~2850, ~2750 C-H stretch Aldehyde

~1710 C=O stretch Aldehyde

~1600, ~1470 C=C stretch Aromatic ring

~1530, ~1350
N-O asymmetric & symmetric

stretch
Nitro group

~850 C-N stretch Nitro group

Interpretation:

Aldehyde Group: The presence of the aldehyde is confirmed by the characteristic C-H

stretching vibrations around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublet) and a strong C=O

stretching absorption around 1710 cm⁻¹.
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Nitro Group: The nitro group will exhibit two strong absorption bands corresponding to the

asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the N-O bonds.

Pyridine Ring: The aromatic C-H stretching will be observed above 3000 cm⁻¹, and the C=C

ring stretching vibrations will appear in the 1600-1470 cm⁻¹ region.

Key IR Vibrations

Aldehyde
~2850, 2750 cm⁻¹ (C-H)

~1710 cm⁻¹ (C=O)

Nitro Group
~1530 cm⁻¹ (asym N-O)
~1350 cm⁻¹ (sym N-O)

Aromatic Ring
~3100-3000 cm⁻¹ (C-H)
~1600, 1470 cm⁻¹ (C=C)
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitropicolinaldehyde: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179673#spectroscopic-data-of-4-
nitropicolinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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